4-Vinylbenzyl acetate

描述

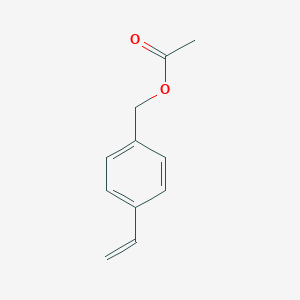

4-Vinylbenzyl acetate is an organic compound with the chemical formula C₁₁H₁₂O₂. It is a colorless to yellowish liquid with a distinctive aroma. This compound exhibits good hydrophobicity and solubility in many common organic solvents. It is known for its lower volatility and higher oil solubility, making it a valuable material in various industrial applications .

准备方法

4-Vinylbenzyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with 4-styrene vinyl methanol. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the use of 4-vinylbenzyl chloride and sodium acetate, which also yields high purity this compound . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

化学反应分析

4-Vinylbenzyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted benzyl acetates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Polymerization Reactions

4-Vinylbenzyl acetate serves as a monomer in polymerization reactions, leading to the synthesis of various copolymers. It can be polymerized using free radical initiators to produce polymers with tailored properties for specific applications, such as:

- Adhesives and Sealants : The incorporation of this compound into formulations enhances adhesion properties and thermal stability.

- Coatings : It contributes to the development of coatings that exhibit excellent resistance to chemicals and UV light.

Case Study: Polymer Synthesis

A study demonstrated the successful polymerization of this compound with styrene to create a copolymer that exhibited improved mechanical properties compared to the individual components. The resulting material showed enhanced tensile strength and flexibility, making it suitable for use in automotive applications .

Biomedical Applications

In biomedical research, this compound is used in the development of drug delivery systems and biomaterials. Its ability to form hydrogels allows for controlled release of therapeutic agents.

- Drug Delivery Systems : The compound can be incorporated into nanoparticles or microspheres for targeted drug delivery.

- Tissue Engineering : Hydrogels made from this compound can support cell growth and tissue regeneration.

Case Study: Hydrogel Development

Research has shown that hydrogels synthesized from this compound exhibited favorable biocompatibility and mechanical properties, making them suitable for applications in tissue engineering scaffolds .

Nanocomposites

This compound is also utilized in the creation of nanocomposites, which combine nanoparticles with polymers to enhance material properties such as thermal stability and flame retardancy.

- Flame Retardant Materials : Incorporating this compound into polymer matrices has been shown to significantly reduce peak heat release rates during combustion tests.

Data Table: Flame Retardancy Properties

| Composite Material | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) |

|---|---|---|

| Polystyrene | 600 | 30 |

| Polystyrene + 4-VBA | 300 | 15 |

This data indicates that incorporating this compound into polystyrene significantly improves its flame retardancy .

Cell Analysis and Gene Therapy

In cell analysis methods, this compound is employed in the development of reagents for cell labeling and gene therapy solutions. Its chemical structure allows for modifications that can facilitate cellular interactions or improve targeting mechanisms in therapeutic applications.

Case Study: Gene Therapy Solutions

A recent study explored the use of modified this compound derivatives in gene therapy vectors. These modifications enhanced transfection efficiency in mammalian cells, demonstrating potential for future therapeutic applications .

作用机制

The mechanism of action of 4-vinylbenzyl acetate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long polymer chains. The presence of the vinyl group allows for easy polymerization, while the acetate group provides stability and solubility to the resulting polymers .

相似化合物的比较

4-Vinylbenzyl acetate can be compared with similar compounds such as:

4-Vinylbenzyl chloride: This compound is similar in structure but contains a chloride group instead of an acetate group. It is also used in polymerization reactions but has different reactivity and solubility properties.

4-Vinylphenyl acetate: This compound has a similar acetate group but differs in the position of the vinyl group on the benzene ring.

The uniqueness of this compound lies in its combination of the vinyl and acetate groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

生物活性

4-Vinylbenzyl acetate (VBA) is a synthetic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications in drug delivery systems, antimicrobial agents, and polymer chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, antimicrobial properties, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula CHO. It features a vinyl group attached to a benzyl acetate moiety, which contributes to its reactivity and biological properties. The structure can be represented as follows:

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-vinylbenzyl chloride with potassium acetate in a solvent such as dimethyl sulfoxide (DMSO). The process includes heating the mixture under nitrogen atmosphere, followed by purification steps to obtain the desired product with high yield .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, when synthesized as part of N-heterocyclic carbene silver complexes, these derivatives showed effective activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Polymer Applications

This compound is also utilized in the development of polymeric drug delivery systems. Its ability to form thiol-ene adducts through reactions with thiol-containing compounds enhances the stability and functionality of polymeric carriers. These systems can provide controlled release mechanisms for various bioactive compounds, improving therapeutic efficacy while minimizing side effects .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of NHC silver complexes containing 4-vinylbenzyl groups found that these compounds exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL. This highlights their potential as effective antimicrobial agents in clinical settings .

- Polymeric Drug Delivery : Research on polymeric micelles incorporating this compound demonstrated enhanced stability and drug encapsulation efficiency. These micelles were able to protect sensitive drugs from degradation while providing sustained release profiles over extended periods .

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| NHC Silver Complex (with VBA) | Antimicrobial | E. coli | 10 |

| Thiolated Polymer Conjugate | Controlled Drug Release | Various (e.g., leu-enkephalin) | Not specified |

| Polymeric Micelles | Drug Encapsulation | Various | Not specified |

属性

IUPAC Name |

(4-ethenylphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIKPUSDAWATBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370611 | |

| Record name | 4-VINYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-12-7 | |

| Record name | Benzenemethanol, 4-ethenyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-VINYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylbenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Vinylbenzyl acetate be used to create structured materials?

A1: Yes, this compound can be used as a building block for creating structured materials. Research has shown that crosslinked poly(this compound) (PVBA) nanoparticles, synthesized through miniemulsion polymerization, can self-assemble into spoke-like patterns upon evaporation of their colloidal aqueous dispersion on solid substrates. [] This self-assembly process offers a cheap and robust method for creating highly structured materials without the need for further purification. []

Q2: What makes this compound a versatile building block for polymer synthesis?

A2: this compound's versatility stems from its ability to act as a precursor for synthesizing well-defined polymers with controlled architectures. For example, it can be polymerized via reversible addition–fragmentation chain transfer (RAFT) polymerization to create a polymer backbone containing chain transfer agent (CTA) pendent groups. [] These CTA groups can be further modified to introduce various functional groups, enabling the synthesis of complex polymer architectures like cylindrical polymer brushes. [] This "CTA-shuttled" approach, utilizing this compound as a starting point, offers significant control over polymer structure and functionality, making it a valuable tool in material science. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。